molecular formula C2I4 B1221444 Tetraiodoethylene CAS No. 513-92-8

Tetraiodoethylene

Cat. No. B1221444
CAS RN: 513-92-8
M. Wt: 531.64 g/mol
InChI Key: ZGQURDGVBSSDNF-UHFFFAOYSA-N
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Description

Tetraiodoethylene, also known in various studies under different names or related compounds, is a chemical compound of interest due to its potential applications in fields such as organic electronics, polymer chemistry, and materials science. Its analysis often includes its synthesis, molecular structure, and an extensive study of its physical and chemical properties.

Synthesis Analysis

Synthetic approaches to compounds related to this compound often involve complex organic reactions, aiming at yielding materials with specific electronic or photophysical properties. For example, the synthesis of polymeric materials based on tetraphenylethene derivatives involves palladium-catalyzed cross-coupling reactions, highlighting the synthetic complexity and the precision required in crafting such molecules for specific applications (Boden et al., 2006).

Molecular Structure Analysis

The structural analysis of compounds akin to this compound, such as tetracyanoethylene complexes, reveals detailed insights into their molecular configurations. These analyses often involve X-ray crystallography, providing precise measurements of bond lengths, angles, and molecular orientations, crucial for understanding the material's properties at a fundamental level (Ikemoto & Kuroda, 1967).

Chemical Reactions and Properties

The chemical behavior of this compound-related compounds showcases a range of reactions, including polymerization and interactions with various substrates. These reactions are often dependent on the molecular structure, with the presence of functional groups or specific geometries leading to unique chemical properties and reactivities.

Physical Properties Analysis

The physical properties of materials derived from or related to this compound, such as poly(tetraphenylethene) derivatives, include high thermal stability and unique luminescent properties. These characteristics make them suitable for applications in optoelectronics and materials science, where stability and optical performance are crucial (Hu et al., 2012).

Scientific Research Applications

Tetraphenylenes Synthesis

Tetraphenylenes, derived from substances like tetraiodoethylene, are significant in various fields including materials science, supramolecular chemistry, and asymmetric catalysis. A study by Jiang et al. (2016) demonstrates an efficient approach for synthesizing tetraphenylenes using palladium-catalyzed C-H activation. This method enables the production of various substituted tetraphenylenes and is practical for large-scale synthesis.

Electromechanical Actuators

Tetra(2,3-thienylene), closely related to this compound, has been investigated for its use in single polymeric electromechanical actuators. Marsella et al. (2002) found that this compound can undergo redox-induced dimensional changes, making it suitable for use in electromechanical systems (Marsella et al., 2002).

Fungistatic Activity

This compound has been studied for its high fungistatic activity. Research by Muirhead (1949) explored the antifungal properties of this compound, finding it effective due to the presence of positive iodine in the molecule (Muirhead, 1949).

Graphene Doping

Tetracyanoethylene, which shares structural similarities with this compound, has been used to dope graphene for enhancing electrocatalytic activity. Shen et al. (2016) showed that doping graphene with tetracyanoethylene improves its efficiency in oxygen reduction reactions (Shen et al., 2016).

Luminescent Properties

Co-crystals of this compound with azaphenanthrenes have been synthesized to study their luminescent properties. Cui, Su, and Jin (2020) demonstrated that these co-crystals exhibit distinct luminescence, which could be valuable in developing new luminescent materials (Cui, Su, & Jin, 2020).

CO2 Adsorption

Tetraethylenepentamine, which can be derived from similar processes as this compound, has been modified for improved CO2 adsorption. Jo et al. (2014) showed that modifying tetraethylenepentamine improves its CO2 adsorption capabilities, important for applications in environmental technology (Jo et al., 2014).

Safety and Hazards

Tetraiodoethylene may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

1,1,2,2-tetraiodoethene
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InChI

InChI=1S/C2I4/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQURDGVBSSDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(I)I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2I4
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DSSTOX Substance ID

DTXSID4042462
Record name Tetraiodoethene
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Molecular Weight

531.64 g/mol
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CAS RN

513-92-8
Record name Tetraiodoethylene
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Record name Tetraiodoethylene
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Record name Ethene, 1,1,2,2-tetraiodo-
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Record name Tetraiodoethylene
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Record name TETRAIODOETHYLENE
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Q & A

Q1: What is the molecular formula and weight of tetraiodoethylene?

A1: this compound has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques have been employed, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from this compound exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].
  • Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study this compound in various states. []
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of this compound with other molecules, such as halide anions, in solution. []

Q3: What is unique about the bonding interactions of this compound?

A3: this compound is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]

Q4: How does halogen bonding with this compound influence crystal packing?

A4: Halogen bonds involving this compound play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:

  • Extended Chains: Observed in cocrystals of this compound with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []
  • Two-Dimensional Layers: Seen in cocrystals of this compound with triphenylphosphine selenide. []
  • Three-Dimensional Frameworks: Observed in cocrystals of this compound with 1,4-diisocyanobenzene. []

Q5: Can you give an example of how this compound has been used in crystal engineering?

A5: this compound has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.

Q6: Can this compound be polymerized?

A6: Yes, this compound can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []

Q7: Has this compound shown any historical relevance in fungistatic applications?

A7: Early research investigated the fungistatic activity of this compound. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []

Q8: How is computational chemistry used to understand this compound and its interactions?

A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:

  • Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by this compound. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []
  • Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving this compound. [, ]

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